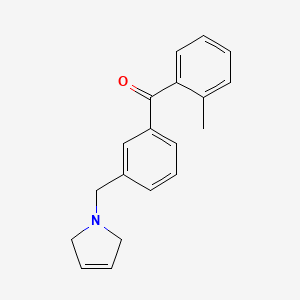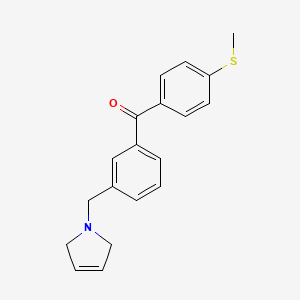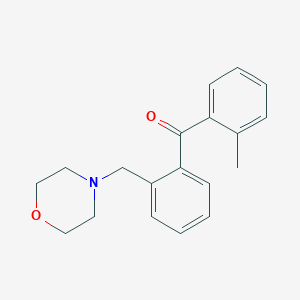
2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C19H18F3NO and its molecular weight is 333.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
- Study Overview: Research conducted by Gazizov et al. (2015) investigated the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes. This process highlights the reactivity and potential applications of pyrrolidine derivatives in synthesizing complex organic structures (Gazizov et al., 2015).
Iron(III) Complexes as Functional Models for Enzymes
- Study Overview: Velusamy et al. (2004) explored iron(III) complexes of monophenolate ligands as structural and functional models for catechol 1,2-dioxygenases, an enzyme group. This research underscores the potential of pyrrolidine derivatives in mimicking biological catalysis and understanding enzyme mechanisms (Velusamy et al., 2004).
Synthesis and Characterization of Novel Polyimides
- Study Overview: Wang et al. (2006) focused on the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, highlighting the application of such compounds in creating materials with desirable thermal and mechanical properties (Wang et al., 2006).
Structural Diversity in Pyridine-N-Functionalized Carbene Copper(I) Complexes
- Study Overview: Tulloch et al. (2001) demonstrated the versatility of pyridine N-functionalized carbene ligands in isolating and characterizing copper(I) imidazol-2-ylidene complexes, contributing to the diversity of metal-organic frameworks and their applications in catalysis and material science (Tulloch et al., 2001).
Environmental Exposure and Degradation Studies
- Study Overview: Research by Moradi et al. (2018) on the degradation of UV-filter benzophenone-3 in aqueous solutions using TiO2 coated on quartz tubes highlights the environmental relevance of studying the degradation pathways of such compounds, which could have implications for water treatment and pollution control (Moradi et al., 2018).
Propriétés
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIPAALBGFIBCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643662 |
Source


|
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-81-7 |
Source


|
| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)


